(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclopropylmethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylmethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-((S)-3-(methylamino)pyrrolidin-1-yl)propan-1-one: Similar structure but lacks the cyclopropylmethyl group.
(S)-2-Amino-1-((S)-3-(ethylamino)pyrrolidin-1-yl)propan-1-one: Similar structure with an ethyl group instead of the cyclopropylmethyl group.
Uniqueness
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10-/m0/s1 |
InChI Key |
BOVOOAPQSOFJIU-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
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